molecular formula C7H16N2O B13820404 Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-

Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-

Cat. No.: B13820404
M. Wt: 144.21 g/mol
InChI Key: VEYLTLSGDPYATE-UHFFFAOYSA-N
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Description

Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- is a chemical compound with the molecular formula C7H16N2O and a molar mass of 144.21 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- can be synthesized through a series of chemical reactions. One common method involves the reaction of formaldehyde with dimethylamine . The reaction typically requires controlled conditions, including specific temperatures and catalysts, to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- often involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and isolation to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in reactions with Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from reactions involving Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- depend on the specific reaction type and conditions. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Mechanism of Action

The mechanism of action of Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo specific chemical reactions, leading to the formation of active intermediates that interact with cellular components . These interactions can result in various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- include (Methylamino)acetaldehyde dimethyl acetal and (Dimethylamino)acetaldehyde diethyl acetal . These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.

Uniqueness: What sets Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- apart from similar compounds is its specific molecular structure, which imparts unique reactivity and applications. Its ability to participate in a wide range of chemical reactions and its versatility in various scientific and industrial contexts make it a valuable compound for research and development .

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl-methylamino]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-8(2)4-5-9(3)6-7-10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYLTLSGDPYATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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